

An In-depth Technical Guide to 2-Aminoethyl hydrogen sulfate

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Compound of Interest

Compound Name: 2-Aminoethyl hydrogen sulfate

Cat. No.: B043139

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Aminoethyl hydrogen sulfate**, a compound of significant interest in biochemical and pharmaceutical research. This document details its chemical and physical properties, synthesis methodologies, and its role as a key inhibitor in neurotransmitter metabolism.

Core Chemical and Physical Properties

2-Aminoethyl hydrogen sulfate, also known as ethanolamine O-sulfate, is an organic compound with the chemical formula $C_2H_7NO_4S$.^{[1][2][3]} It is the sulfuric acid ester of ethanolamine.

| Property | Value | Reference |
|------------------|---|-----------------|
| Molecular Weight | 141.15 g/mol | [1][2][3][4][5] |
| CAS Number | 926-39-6 | [1][2][3][4][5] |
| Melting Point | 277 °C (decomposes) | [4] |
| Appearance | White to light beige crystalline powder | [4][6] |
| Solubility | Soluble in water | [5][7] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the confirmation of the structure and purity of **2-Aminoethyl hydrogen sulfate**.

| Spectroscopic Data | Description |
|--------------------|--|
| ¹ H NMR | In D ₂ O, the proton spectrum shows triplets at 4.25 ppm (CH ₂ --O; J=6 Hz) and 3.32 ppm (CH ₂ -N; J=6 Hz). |
| IR Spectrum | The infrared spectrum conforms to the structure of 2-Aminoethyl hydrogen sulfate. [6] |
| Mass Spectrometry | Mass spectral data is available through the NIST Mass Spectrometry Data Center. [8] |

Synthesis of 2-Aminoethyl hydrogen sulfate

The synthesis of **2-Aminoethyl hydrogen sulfate** can be achieved through various methods. A common laboratory-scale synthesis involves the reaction of ethanolamine with sulfuric acid.

Experimental Protocol: Synthesis from Ethanolamine and Sulfuric Acid

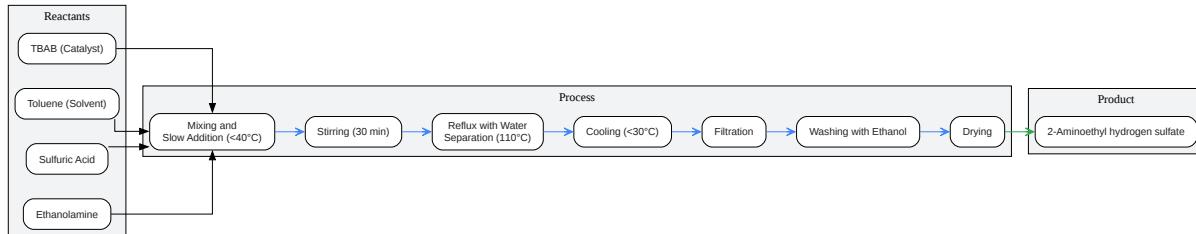
This protocol is adapted from a documented procedure.[\[9\]](#)

Materials:

- Ethanolamine
- Concentrated Sulfuric Acid (98%)
- Toluene
- Tetrabutylammonium bromide (TBAB)
- Ethanol

Procedure:

- To a three-necked flask containing 400 mL of toluene, add 100 mL of ethanolamine and 100 mg of TBAB.
- While stirring, slowly add 1.1 equivalents of 98% concentrated sulfuric acid to the mixture, ensuring the temperature remains below 40°C. The addition should be completed over approximately 1 hour.
- After the addition is complete, continue stirring for an additional 30 minutes.
- Equip the flask with an oil-water separator and a reflux condenser.
- Heat the reaction mixture to 110°C and reflux for 1 hour, or until no more water separates in the oil-water separator.
- Cool the reaction mixture to below 30°C.
- Filter the precipitate and wash the filter cake with ethanol (volume ratio of filter cake to ethanol of 1:1).
- Dry the resulting white solid to obtain **2-Aminoethyl hydrogen sulfate** powder.

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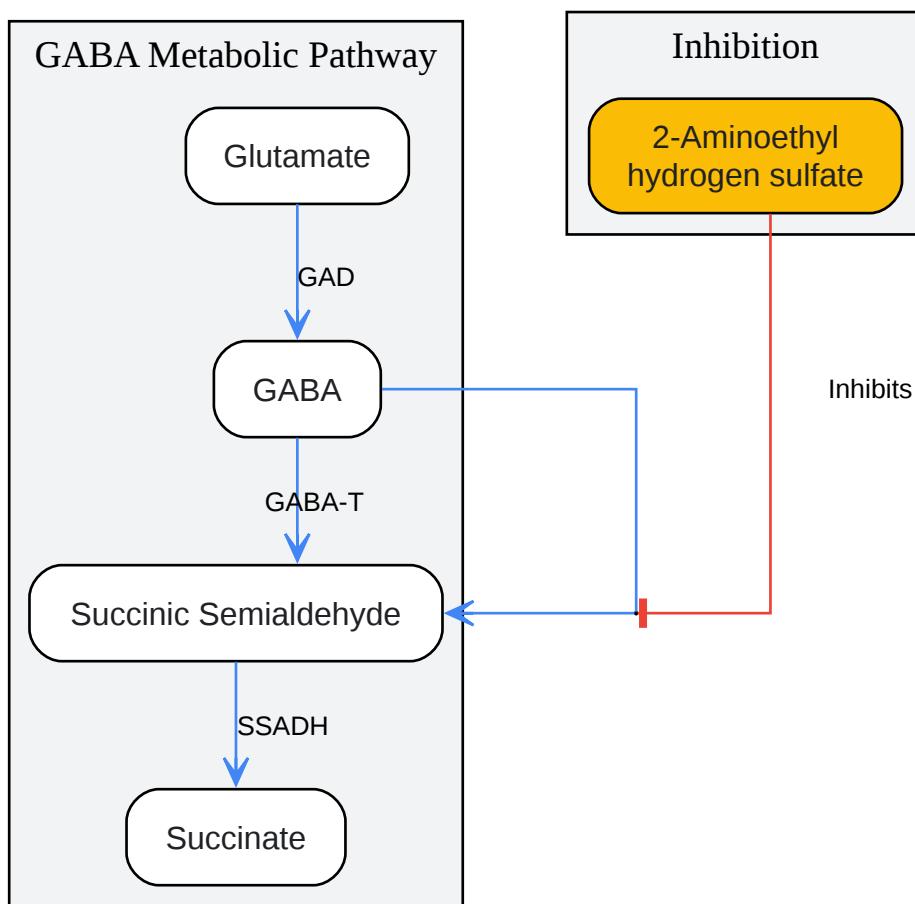
Synthesis workflow for **2-Aminoethyl hydrogen sulfate**.

Biological Activity: Inhibition of GABA Transaminase

2-Aminoethyl hydrogen sulfate is a well-characterized inhibitor of the enzyme γ -aminobutyric acid aminotransferase (GABA-T).^{[9][10]} GABA-T is a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA.^{[11][12]} By inhibiting GABA-T, **2-Aminoethyl hydrogen sulfate** leads to an increase in the concentration of GABA in the brain.^[9] It acts as a "suicide" or irreversible inhibitor, meaning it is processed by the enzyme to a reactive species that then covalently binds to and inactivates the enzyme.^[9]

GABA Metabolic Pathway and Inhibition

The following diagram illustrates the metabolic pathway of GABA and the point of inhibition by **2-Aminoethyl hydrogen sulfate**.



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Inhibition of GABA Transaminase by **2-Aminoethyl hydrogen sulfate**.

Experimental Protocol: In Vitro GABA-Transaminase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of **2-aminoethyl hydrogen sulfate** on GABA-T.^{[3][9]}

Materials:

- Phosphate buffer (100 mM, pH 8.0)
- α -ketoglutarate solution (10 mM)
- GABA solution (100 mM)

- Partially purified GABA transaminase (GABA-T)
- **2-Aminoethyl hydrogen sulfate** solutions of varying concentrations
- NAD⁺ solution (20 mM)
- Succinic semialdehyde dehydrogenase (SSADH)
- Spectrophotometer

Procedure:

- Prepare reaction mixtures in a 96-well plate. Each well should contain phosphate buffer, α -ketoglutarate, and varying concentrations of the **2-Aminoethyl hydrogen sulfate** inhibitor.
- Add the GABA-T enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the GABA solution.
- After a 30-minute incubation at 37°C, add NAD⁺ and SSADH to each well. This will convert the product of the GABA-T reaction, succinic semialdehyde, to succinate, with the concomitant reduction of NAD⁺ to NADH.
- Measure the absorbance at 340 nm, which corresponds to the formation of NADH. The inhibitory activity can be determined by comparing the rate of NADH formation in the presence and absence of the inhibitor.

Applications in Research and Drug Development

The inhibitory action of **2-Aminoethyl hydrogen sulfate** on GABA-T makes it a valuable tool in neuroscience research for studying the role of the GABAergic system.^[10] Its ability to increase GABA levels has led to investigations into its potential diuretic and anticonvulsant properties.^[10] Furthermore, it serves as a versatile building block in the synthesis of other pharmaceutical and biologically active compounds, including taurine.^[4]

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